N-(6-fluoro-3-pyridyl)-1-[4-[(5-isopropyl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
Cyclopenta[d]pyrimidine derivative 1 is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that combines a cyclopentane ring with a pyrimidine ring, resulting in unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[d]pyrimidine derivative 1 typically involves the formation of the pyrimidine ring followed by the cyclopentane ring. One common method includes the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Cyclopenta[d]pyrimidine derivative 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[d]pyrimidine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the ring system, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Cyclopenta[d]pyrimidine derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Cyclopenta[d]pyrimidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects . The compound can also interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Cyclopenta[d]pyrimidine derivative 1 can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds also feature a fused ring system but differ in the position and type of rings fused.
Thienopyrimidine derivatives: These compounds contain a thiophene ring fused to a pyrimidine ring and exhibit different biological activities.
Uniqueness: Cyclopenta[d]pyrimidine derivative 1 is unique due to its specific ring fusion and the resulting chemical properties
Properties
Molecular Formula |
C23H27FN8O |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(6-fluoropyridin-3-yl)-1-[4-[(5-propan-2-yl-1H-pyrazol-3-yl)amino]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27FN8O/c1-13(2)17-11-20(31-30-17)28-21-15-5-3-6-16(15)27-23(29-21)32-10-4-7-18(32)22(33)26-14-8-9-19(24)25-12-14/h8-9,11-13,18H,3-7,10H2,1-2H3,(H,26,33)(H2,27,28,29,30,31) |
InChI Key |
GZDATWXVIVEVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)NC2=NC(=NC3=C2CCC3)N4CCCC4C(=O)NC5=CN=C(C=C5)F |
Origin of Product |
United States |
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